Cyclododeca-1,5,9-triene
Overview
Description
Scientific Research Applications
Cyclododeca-1,5,9-triene has several scientific research applications:
Safety and Hazards
Future Directions
Preparation Methods
Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst . The reaction conditions involve the use of ethylaluminum sesquichloride and titanium tetrachloride, which facilitate the selective trimerization of butadiene to produce this compound in good yield . Industrial production of this compound has been ongoing since 1965, with significant production capacities established in Germany and the United States .
Chemical Reactions Analysis
Cyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Mechanism of Action
The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.
Comparison with Similar Compounds
Cyclododeca-1,5,9-triene is unique among cyclic trienes due to its specific molecular structure and reactivity. Similar compounds include:
Cyclododecatriene Isomers: There are four isomers of 1,5,9-cyclododecatriene, including the trans, trans, cis-isomer, which is a precursor in the production of nylon-12.
Cyclododecane: This compound is produced through the hydrogenation of this compound and is used in the production of dodecanedioic acid.
Cyclododecanone: Formed through the oxidation of this compound, it is a key intermediate in the production of polyamide-12.
This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Properties
CAS No. |
706-31-0 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1Z,5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+ |
InChI Key |
ZOLLIQAKMYWTBR-RYMQXAEESA-N |
Isomeric SMILES |
C1/C=C/CC/C=C\CC/C=C/C1 |
SMILES |
C1CC=CCCC=CCCC=C1 |
Canonical SMILES |
C1CC=CCCC=CCCC=C1 |
boiling_point |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
Color/Form |
Colorless Liquid |
density |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
flash_point |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
melting_point |
-0.4 °F (USCG, 1999) -17 °C |
physical_description |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
Synonyms |
(1Z,5E,9E)-Cyclododecatriene; (E,E,Z)-1,5,9-Cyclododecatriene; (Z,E,E)-1,5,9-Cyclododecatriene; 1-cis-5-trans-9-trans-Cyclododecatriene; cis,trans,trans-1,5,9-Cyclododecatriene |
vapor_pressure |
0.08 [mmHg] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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